molecular formula C12H15NO2 B13260109 (Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine

(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine

Cat. No.: B13260109
M. Wt: 205.25 g/mol
InChI Key: YLYQGQXWDABQLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is a furan-based chemical compound intended for research use only. It is not for diagnostic or therapeutic applications. Furan derivatives are a significant area of investigation in medicinal and synthetic chemistry. For instance, structurally similar compounds containing the furan-2-ylmethyl moiety have been synthesized and evaluated for antimicrobial properties, showing activity against various bacterial strains . Other complex molecules featuring furan rings, such as Niperotidine, have documented mechanisms of action as histamine H2 receptor antagonists . Furthermore, simpler methylfuran compounds are extensively studied as valuable intermediates derived from biomass for the production of liquid fuels and value-added chemicals . Researchers may explore this amine for similar applications, including but not limited to, use as a building block in organic synthesis, a precursor for the development of pharmacologically active molecules, or a novel ligand in catalytic systems. The specific mechanism of action, physicochemical properties, and biological activity of this compound require further characterization by qualified researchers. This product is strictly for use in laboratory research.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C12H15NO2/c1-9-5-6-12(15-9)10(2)13-8-11-4-3-7-14-11/h3-7,10,13H,8H2,1-2H3

InChI Key

YLYQGQXWDABQLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of furan derivatives with amine precursors. One common method involves the alkylation of furan-2-carbaldehyde with 1-(5-methylfuran-2-yl)ethylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is a synthetic organic compound featuring a furan ring and an ethyl amine group, with the molecular formula C11H17NO2C_{11}H_{17}NO_2 and a molecular weight of approximately 205.25 g/mol. Its structure includes a furan ring and an ethyl amine group. The presence of furan rings enhances its interaction with biological systems, making it a subject of interest for pharmacological research. The applications of this compound span various fields, particularly in medicinal chemistry.

Potential Applications in Medicinal Chemistry

This compound is a synthetic organic compound, and its potential applications in medicinal chemistry are notable because of the reactivity of the furan moieties. Compounds containing furan rings are often studied for their pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. Bioassays are typically employed to assess the compound's effects on specific biological targets or pathways, indicating its potential therapeutic uses.

Pharmacological Effects
Compounds containing furan rings are often studied for their pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. These studies often involve:

  • Ligand binding assays
  • Enzyme inhibition assays
  • Cellular uptake studies

Such studies provide insights into the compound's therapeutic potential and safety profile.

Structural Activity and Biological Properties

The biological activity associated with this compound is primarily linked to its structural components. The chemical reactivity of this compound is largely influenced by the furan ring, which can undergo various reactions such as electrophilic substitution and nucleophilic addition. These reactions are crucial for understanding how modifications to the compound's structure can enhance its efficacy in biological applications. The uniqueness of this compound lies in its combination of both a branched aliphatic amine and a furan moiety, which may provide synergistic effects not observed in simpler analogs. This structural complexity could lead to enhanced biological activities and broadened applications compared to other similar compounds.

Table of Compounds with Structural Similarities

Compound NameStructural FeaturesNotable Activities
5-MethylfuranFuran ring without amineAntioxidant properties
2-Methylpropan-1-amineSimple branched amineNeuroprotective effects
3-(5-Methylfuran-2-Yl)propan-1-amineExtended chain with furanAntimicrobial activity
$$(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochlorideFuran and indole combinationPotential antidepressant effects

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual furan motifs. Comparisons with related amines highlight key differences:

Compound Substituents Key Features
(Furan-2-ylmethyl)[1-(5-methylfuran-2-yl)ethyl]amine Furan-2-ylmethyl, 1-(5-methylfuran-2-yl)ethyl Dual furan system; methyl group enhances lipophilicity
N-(Furan-2-ylmethyl)-1,2-diphenylethanamine Furan-2-ylmethyl, diphenylethyl Bulky aromatic groups; potential for π-π stacking
(5-Methylfuran-2-yl)methylamine 5-Methylfuran-2-ylmethyl, 4-methylpentyl Branched alkyl chain; increased hydrophobicity
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Furan-2-ylmethyl, tetrazol-5-yl Tetrazole ring introduces acidity (pKa ~4.8); bioisostere for carboxyl groups

Key Observations :

  • Electronic Effects : The furan rings donate electron density via oxygen, influencing reactivity in nucleophilic substitutions or coordination chemistry.
  • Steric Impact : Bulky substituents (e.g., diphenylethyl in ) reduce conformational flexibility compared to the target compound’s ethyl spacer.
  • Lipophilicity : Methyl groups (e.g., 5-methylfuran in ) increase logP values, enhancing cell permeability.

Key Observations :

  • Reductive amination () is versatile for secondary amines, while acid-catalyzed condensations () favor heterocyclic systems.
  • Microwave-assisted synthesis () could improve reaction efficiency for the target compound.

Physicochemical Properties

Data from crystallography () and computational studies () reveal trends:

Property Target Compound N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine (5-Methylfuran-2-yl)methylamine
Molecular Weight 249.3 g/mol 191.2 g/mol 225.3 g/mol
logP (Predicted) 2.1 1.3 3.5
Melting Point Not reported 120–125°C (from ) Liquid at RT ()
Hydrogen Bond Donors 1 (NH) 2 (NH, tetrazole) 1 (NH)

Key Observations :

  • The target compound’s logP (2.1) balances solubility and permeability, ideal for drug discovery.
  • Tetrazole-containing analogues () exhibit higher polarity due to hydrogen-bonding capacity.

Comparison of Bioactivity :

Compound Biological Activity Mechanism Reference
Target Compound Not yet reported Hypothesized kinase inhibition based on
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Antibacterial (Gram-negative) Membrane disruption
5-Furan-2-yl-1,3,4-oxadiazol-2-ylamine Antifungal (IC₅₀ = 12 µM vs. C. albicans) Ergosterol biosynthesis interference

Biological Activity

(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is a synthetic organic compound characterized by its complex structure, which includes furan rings and an ethyl amine group. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 205.25 g/mol. The compound's structural features suggest potential biological activities, particularly in medicinal chemistry due to the reactivity imparted by the furan moieties.

Pharmacological Properties

The biological activity of this compound is primarily linked to its structural components. Compounds containing furan rings are often investigated for their pharmacological effects, including:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Antimicrobial activity

Research indicates that the presence of furan rings enhances interaction with biological systems, making this compound a subject of interest for various therapeutic applications .

The mechanisms through which this compound exerts its biological effects may involve:

  • Electrophilic Substitution : The furan moiety can undergo electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
  • Nucleophilic Addition : This reaction type may also contribute to the compound's reactivity and biological effects by forming stable complexes with biomolecules.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Such studies often involve:

  • Bioassays : To assess effects on specific biological targets or pathways.
  • ADMET Profiling : Evaluating absorption, distribution, metabolism, excretion, and toxicity properties to establish suitability for in vivo studies .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
5-MethylfuranFuran ring without amineAntioxidant properties
2-Methylpropan-1-amineSimple branched amineNeuroprotective effects
3-(5-Methylfuran-2-YL)propan-1-amineExtended chain with furanAntimicrobial activity
[(Furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochlorideFuran and indole combinationPotential antidepressant effects

This structural complexity may provide synergistic effects not observed in simpler analogs, potentially leading to enhanced biological activities and broader applications.

Inhibition Studies

A study on the related compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated its ability to inhibit monoamine oxidase B (MAO-B), showing an IC50 value of 5.16 ± 0.86 μM. This suggests that modifications in the structure can significantly influence biological activity. The selectivity ratio for MAO-B inhibition was greater than 19, indicating potential therapeutic applications in neurodegenerative disorders .

Anticancer Activity

Research involving derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate has reported anticancer activity against various cell lines, including HeLa and HepG2. These findings highlight the potential for furan-containing compounds in cancer therapeutics .

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